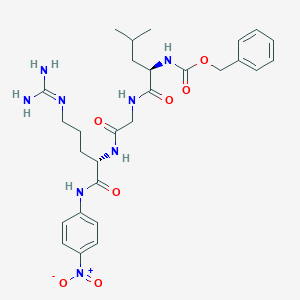![molecular formula C8H7N3O2 B12946096 7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Substitution: The compound can undergo substitution reactions, such as Buchwald–Hartwig and Suzuki cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Substitution: Palladium catalysts are often used in Buchwald–Hartwig and Suzuki cross-coupling reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry:
Biological Research: The compound is used to study the biochemical pathways and cellular mechanisms influenced by imidazopyridines.
Industrial Applications: Imidazopyridines, including this compound, are used in the synthesis of various bioactive agents and materials.
Wirkmechanismus
The mechanism of action of 7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA A receptor positive allosteric modulators, influencing the central nervous system . Additionally, they can inhibit enzymes such as aromatase and proton pumps, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry.
Imidazo[1,2-a]pyridine: Used in the development of drugs like ambien and miroprofen.
Uniqueness
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structural resemblance to purines makes it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)11-7-6(4)9-3-10-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
OJOFAQWKZITRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1NC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)










![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)

